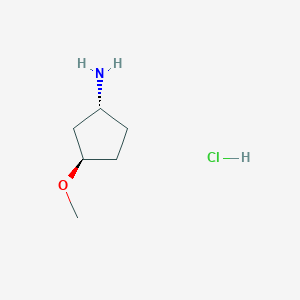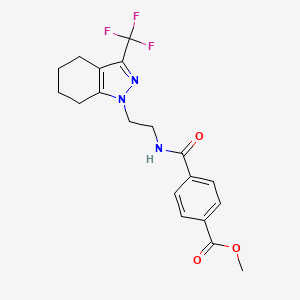
methyl 4-((2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, an indazole ring, and a benzoate ester. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indazole ring and the benzoate ester would likely contribute to the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzoate ester could undergo hydrolysis to form a carboxylic acid and an alcohol. The trifluoromethyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Novel Chemical Entities
The compound has been involved in studies related to the synthesis and characterization of novel chemical entities. Its synthesis involves catalytic processes that can yield pharmaceutically relevant products.
Reduction Reactions
The compound could be used in reduction reactions. For example, the reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 has been reported .
Chromatography and Mass Spectrometry
The compound could potentially be used in chromatography or mass spectrometry applications . These are techniques used for the separation of a mixture by passing it in solution or suspension through a medium in which the components move at different rates .
Development of Pharmaceuticals
Given its involvement in the synthesis of novel chemical entities, the compound could potentially be used in the development of new pharmaceuticals. This could include the creation of new drugs or the improvement of existing ones.
Environmental Studies
Due to its relatively stable and environmentally benign nature , the compound could potentially be used in environmental studies. This could include research into the environmental impact of various chemicals or processes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-28-18(27)13-8-6-12(7-9-13)17(26)23-10-11-25-15-5-3-2-4-14(15)16(24-25)19(20,21)22/h6-9H,2-5,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZPWFUEQFGGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

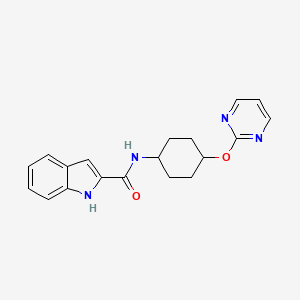

![2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748476.png)
![2-[[1-[2-[3-(Trifluoromethyl)phenyl]acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2748480.png)
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2748482.png)

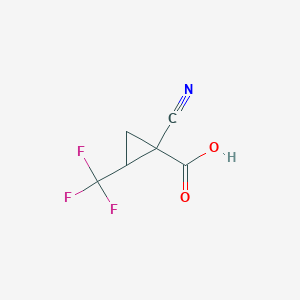

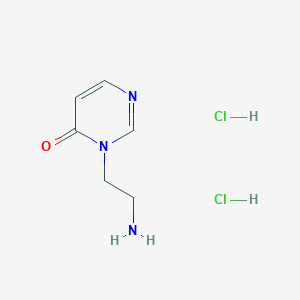
![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2748489.png)
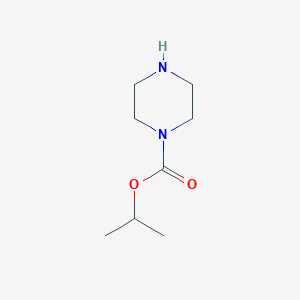
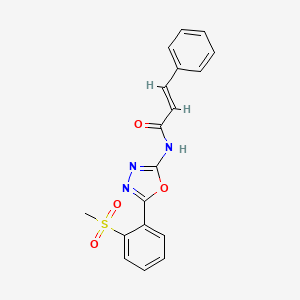
![5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2748492.png)
